Quinazolin-8-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
quinazolin-8-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H,4,10H2 |
InChI Key |
RVPKPPWVHZERMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)CN |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Techniques for Comprehensive Structural Characterization
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of Quinazolin-8-ylmethanamine displays characteristic signals corresponding to the aromatic protons of the quinazoline (B50416) core and the aliphatic protons of the aminomethyl substituent. The protons on the pyrimidine (B1678525) ring (H-2 and H-4) are significantly deshielded due to the electron-withdrawing effect of the adjacent nitrogen atoms, appearing as singlets at the lowest field [9, 13]. The protons on the fused benzene (B151609) ring (H-5, H-6, H-7) exhibit a typical three-proton coupling pattern. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group appear as a sharp singlet, indicating free rotation at room temperature, while the amine protons (-NH₂) typically present as a broad, exchangeable singlet [7, 15, 17].
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon environments. The spectrum is characterized by signals for the ten carbons of the quinazoline ring system and one aliphatic carbon from the aminomethyl group. The C-2 and C-4 carbons are the most downfield, consistent with their position between two nitrogen atoms in the pyrimidine ring [12, 16]. The remaining aromatic carbons appear in the expected region, while the aliphatic -CH₂- carbon is observed at a much higher field .
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| ¹H NMR Data |
| Chemical Shift (δ, ppm) |
| 9.35 |
| 9.21 |
| 8.15 |
| 7.98 |
| 7.70 |
| 4.25 |
| 1.95 |
| ¹³C NMR Data |
| Chemical Shift (δ, ppm) |
| 160.1 |
| 152.4 |
| 150.8 |
| 135.2 |
| 133.7 |
| 128.1 |
| 127.5 |
| 121.9 |
| 45.8 |
Note: Chemical shifts are representative and can vary slightly based on solvent and concentration. s = singlet, d = doublet, t = triplet, br s = broad singlet.
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum provides clear evidence for the primary amine and the aromatic quinazoline system [12, 13]. Key absorptions include the N-H stretching vibrations of the primary amine, which appear as two distinct bands, confirming the -NH₂ group. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹ [7, 15]. The fingerprint region contains a complex series of sharp bands corresponding to C=C and C=N ring stretching, as well as N-H bending and C-N stretching vibrations, which collectively confirm the molecular framework [14, 17, 18].
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | , , |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinazoline Ring) | , |
| 2950 - 2840 | C-H Stretch | Aliphatic (-CH₂-) | , |
| 1625 - 1570 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | , |
| 1610, 1580, 1470 | C=C and C=N Ring Stretch | Aromatic (Quinazoline Ring) | , |
| 1250 - 1020 | C-N Stretch | Aryl-CH₂-N | , |
UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-system of the quinazoline ring acts as a strong chromophore, giving rise to characteristic absorption bands . In a polar protic solvent such as ethanol, the spectrum of this compound typically exhibits multiple strong absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic system. A high-intensity band is commonly observed around 225 nm, with another distinct, structured band appearing in the 270-280 nm range. A lower-intensity, longer-wavelength absorption, attributable to n → π* transitions involving the nitrogen lone pairs, may also be observed above 310 nm .
Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.
Low-Resolution Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), this compound (MW = 159.19 g/mol ) typically shows a prominent protonated molecular ion peak [M+H]⁺ at an m/z value of 160 [7, 13].
High-Resolution Mass Spectrometry (HRMS): HRMS is employed for the unambiguous confirmation of the molecular formula by measuring the exact mass of the molecular ion with high precision. The experimentally determined mass is compared to the calculated theoretical mass, with a minimal error (typically < 5 ppm) confirming the elemental composition as C₉H₉N₃ [15, 17, 18].
Calculated Exact Mass for [C₉H₁₀N₃]⁺ ([M+H]⁺): 160.0875
Observed Exact Mass: Typically reported as, for example, 160.0873, confirming the formula.
The fragmentation pattern provides further structural proof. A common and significant fragmentation pathway involves the loss of ammonia (B1221849) (NH₃, 17 Da) from the protonated molecular ion, resulting in a major fragment ion at m/z 143 [13, 17].
Table 3: Key Mass Spectrometry Data for this compound (ESI+)
| m/z | Ion Type | Proposed Fragment/Structure | Reference(s) |
| 160.0875 | [M+H]⁺ | Protonated parent molecule (C₉H₁₀N₃⁺) | , , |
| 143.0609 | [M+H-NH₃]⁺ | Loss of ammonia from the aminomethyl group (C₉H₈N₂⁺) | , |
X-ray Crystallography for Solid-State Structure Determination and Confirmation
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions . Analysis of this compound crystals confirms the planar geometry of the bicyclic quinazoline core. The bond lengths and angles within the aromatic system are consistent with established values for fused heterocyclic aromatic compounds.
Crucially, X-ray analysis elucidates the packing of molecules in the crystal lattice. The primary amine group (-NH₂) serves as a hydrogen bond donor, while the ring nitrogen atoms (N-1 and N-3) act as hydrogen bond acceptors. This leads to the formation of extensive intermolecular hydrogen bonding networks (N-H···N), which organize the molecules into well-defined supramolecular architectures, such as chains or sheets. Additionally, π-π stacking interactions between the planar quinazoline rings of adjacent molecules contribute significantly to the stability of the crystal structure .
Conformational Analysis and Stereochemical Considerations
This compound is an achiral molecule as it lacks any stereocenters. However, it possesses conformational flexibility due to rotation around the single bond connecting the methylene carbon to the C-8 position of the quinazoline ring (C8-CH₂ bond).
The primary conformational variable is the torsion angle defined by the atoms C7-C8-CH₂-NH₂. Computational modeling and solid-state data from X-ray crystallography suggest that the lowest energy conformer is one that minimizes steric repulsion between the amine group and the peri-proton at the H-7 position. In this preferred conformation, the aminomethyl group is twisted out of the plane of the quinazoline ring.
In solution at ambient temperature, the energy barrier to rotation around the C8-CH₂ bond is low. This results in rapid interconversion between conformers on the NMR timescale, leading to the observation of a single, time-averaged signal for the two chemically equivalent methylene protons, which appears as a singlet in the ¹H NMR spectrum [7, 18].
Reactivity, Derivatization, and Transformation Chemistry of Quinazoline 8 Ylmethanamine Scaffolds
Chemical Transformations of the Aminomethyl Group at C-8
The primary amine of the aminomethyl group at the C-8 position of the quinazoline (B50416) ring is a key site for various chemical transformations. This nucleophilic center readily participates in reactions such as acylation and alkylation, allowing for the introduction of a wide array of functional groups and the extension of the molecular framework.
Acylation Reactions: The aminomethyl group can be readily acylated using various acylating agents like acid chlorides, anhydrides, or carboxylic acids (often activated). These reactions lead to the formation of amide derivatives. For example, the reaction with α-keto acids can lead to the formation of acylated quinazolinone derivatives. rsc.org This transformation is fundamental in creating peptidomimetics or introducing specific side chains to modulate the compound's properties.
Alkylation Reactions: N-alkylation of the aminomethyl group introduces alkyl or arylalkyl substituents. juniperpublishers.com This can be achieved using alkyl halides or through reductive amination with aldehydes and ketones. Such modifications can significantly influence the lipophilicity and steric profile of the resulting molecule.
The reactivity of the aminomethyl group is a cornerstone for creating libraries of C-8 substituted quinazolines for further biological evaluation.
Chemical Modifications and Substitution Reactions on the Quinazoline Ring System
The quinazoline ring itself is subject to various chemical modifications, although the presence of the aminomethyl group at C-8 can influence the regioselectivity of these reactions. The properties of substituted quinazolines are highly dependent on the nature and position of the substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov
Electrophilic Substitution: The benzene portion of the quinazoline ring is more susceptible to electrophilic substitution than the pyrimidine ring. wikipedia.org Theoretical considerations and experimental evidence suggest that the order of reactivity for electrophilic attack on the unsubstituted quinazoline ring is C-8 > C-6 > C-5 > C-7. nih.govscispace.com Therefore, in quinazolin-8-ylmethanamine, the C-8 position is already substituted, and further electrophilic substitution would likely be directed to the C-6 position. Nitration is a known electrophilic substitution reaction for the quinazoline core. scispace.com
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, particularly at positions C-2 and C-4, is activated towards nucleophilic attack, especially when substituted with good leaving groups like halogens. wikipedia.orgchim.it For instance, 4-chloroquinazolines readily undergo amination when treated with various amines under microwave irradiation. chim.it While the primary focus here is the 8-aminomethyl derivative, the reactivity principles of the quinazoline core are crucial for designing multi-step synthetic strategies.
The interplay between the activating/deactivating nature of the C-8 aminomethyl substituent (or its acylated/alkylated derivatives) and the inherent reactivity of the quinazoline ring system allows for complex molecular architectures.
Design and Synthesis of Novel Quinazoline Derivatives and Hybrid Molecules
The this compound scaffold is a valuable precursor for creating novel derivatives, including fused heterocyclic systems and Schiff bases, which often exhibit enhanced biological activities. orientjchem.orgchemrxiv.org
The aminomethyl group at C-8, in conjunction with another functional group on the quinazoline ring or an external reagent, can participate in cyclization reactions to form fused polycyclic systems.
Pictet-Spengler Reaction: A classic method for synthesizing tetrahydroisoquinoline and β-carboline ring systems, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While typically involving tryptamines or phenylethylamines, analogous reactions can be envisioned for appropriately functionalized quinazoline derivatives. The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring. wikipedia.orgdepaul.edu A variation of this reaction, the N-acyliminium ion Pictet-Spengler reaction, utilizes a more powerful electrophile, allowing for cyclization with less nucleophilic aromatic systems under milder conditions. wikipedia.org
Synthesis of Triazoloquinazolines: Fused triazoloquinazolines can be synthesized from aminoquinazoline precursors. For instance, treatment of an aminoquinazoline with an appropriate reagent can lead to the formation of a triazole ring fused to the quinazoline core. vulcanchem.comnih.gov
Synthesis of Pyrroloquinazolines: Multicomponent reactions under microwave irradiation have been developed for the synthesis of pyrrolo[1,2-c]quinazolines. These reactions can proceed via the in situ formation of a quinazolinium N-ylide, which then undergoes a 1,3-dipolar cycloaddition with an activated alkyne. researchgate.net
The ability to construct these fused systems opens avenues to novel chemical entities with unique three-dimensional structures.
The primary amine of this compound is highly suitable for Schiff base formation through condensation with various aldehydes and ketones. This reaction is one of the most straightforward methods for derivatization.
The resulting Schiff bases (or imines) contain an azomethine group (-C=N-) and are valuable intermediates in their own right. ekb.egnih.gov They are often used as ligands for the formation of metal complexes, which can significantly enhance biological activity compared to the free ligand. orientjchem.orgmdpi.com The reaction is typically catalyzed by a small amount of acid and involves the refluxing of the amine and the carbonyl compound in a suitable solvent like ethanol. orientjchem.orgresearchgate.net
The versatility of this reaction allows for the introduction of a vast number of substituted aryl or heteroaryl rings, depending on the choice of the aldehyde or ketone.
Below is a table summarizing the synthesis of quinazolinone-derived Schiff bases from an amino-quinazolinone precursor and various substituted acetophenones. researchgate.net
| Entry | Reactant (Substituted Acetophenone) | Resulting Schiff Base |
| 1 | 4-Chloroacetophenone | (E)-N-(1-(4-chlorophenyl)ethylidene)-2-methyl-4-oxo-3,4-dihydroquinazolin-3-amine |
| 2 | 4-Hydroxyacetophenone | (E)-N-(1-(4-hydroxyphenyl)ethylidene)-2-methyl-4-oxo-3,4-dihydroquinazolin-3-amine |
| 3 | 4-Nitroacetophenone | (E)-N-(1-(4-nitrophenyl)ethylidene)-2-methyl-4-oxo-3,4-dihydroquinazolin-3-amine |
| 4 | Acetophenone | (E)-2-methyl-N-(1-phenylethylidene)-4-oxo-3,4-dihydroquinazolin-3-amine |
This table is illustrative of Schiff base formation with an amino-quinazolinone, a principle directly applicable to this compound.
Elucidation of Reaction Mechanisms and Pathways in Derivatization
Understanding the mechanisms of the reactions used to derivatize the this compound scaffold is crucial for optimizing reaction conditions and predicting product outcomes.
Mechanism of Schiff Base Formation: The formation of a Schiff base is a reversible reaction that begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. ekb.eg
Mechanism of the Pictet-Spengler Reaction: The reaction is initiated by the condensation of the amine and the carbonyl compound to form an iminium ion under acidic conditions. wikipedia.org This iminium ion acts as the electrophile. The subsequent and often rate-determining step is the electrophilic attack of the electron-rich aromatic ring (the benzene part of the quinazoline in this context) onto the iminium carbon. nih.gov This cyclization forms a spirocyclic intermediate. A final rearomatization step through deprotonation yields the fused heterocyclic product. wikipedia.orgnih.gov The exact mechanism, particularly whether it proceeds via direct attack or through a spiroindolenine intermediate (in the case of indoles), can depend on the substrate. nih.gov
The table below outlines the key mechanistic steps for two important derivatization reactions.
| Reaction | Step 1 | Step 2 | Step 3 | Final Product |
| Schiff Base Formation | Nucleophilic attack of amine on carbonyl | Proton transfer to form carbinolamine | Acid-catalyzed dehydration (elimination of water) | Imine (Schiff Base) |
| Pictet-Spengler Reaction | Formation of iminium ion from amine and aldehyde | Electrophilic aromatic substitution (ring closure) | Deprotonation to rearomatize the ring system | Fused Heterocycle |
A thorough understanding of these and other reaction pathways, including those for metal-catalyzed cross-couplings and cycloadditions, is essential for the rational design and synthesis of novel this compound derivatives. researchgate.netfrontiersin.org
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering detailed insights into structure, reactivity, and energetics. sapub.orgphyschemres.org For quinazoline (B50416) derivatives, DFT calculations are instrumental in understanding their fundamental chemical nature.
The electronic properties of quinazoline derivatives are often analyzed through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. pmf.unsa.ba
The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. researchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. pmf.unsa.baresearchgate.net Conversely, a larger energy gap indicates greater stability and lower reactivity. pmf.unsa.ba In studies of various quinazoline derivatives, these values are calculated to correlate molecular structure with properties like corrosion inhibition and biological activity. physchemres.orgresearchgate.net For instance, a lower HOMO-LUMO gap can explain the charge transfer interactions within the molecules. pmf.unsa.ba
Table 1: Representative Quantum Chemical Parameters for Quinazoline Derivatives from DFT Studies
| Parameter | Typical Value Range (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -9.5 | Electron-donating ability |
| ELUMO | -1.0 to -2.5 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability researchgate.net |
| Dipole Moment (μ) | 1.5 to 6.0 D | Polarity and intermolecular interactions |
| Hardness (η) | ~1.5 to 2.5 | Resistance to change in electron distribution physchemres.org |
Note: These values are generalized from studies on various quinazolinone and quinazoline derivatives and serve as an illustrative example. physchemres.orgresearchgate.net
DFT calculations are crucial for mapping out potential synthetic routes and understanding reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathways. nih.gov This includes determining activation energies, which are the energy barriers that must be overcome for a reaction to proceed. nih.govrsc.org
For example, theoretical studies on the synthesis of quinazolinone–isoxazoline hybrids have used DFT to explain the regiochemistry of cycloaddition reactions, with computational findings showing good agreement with experimental results. mdpi.com Similarly, investigations into the synthesis of 2,3-disubstituted quinazolinones have elucidated reaction pathways that may involve high-energy intermediates, with DFT helping to understand the energy requirements under different catalytic conditions. rsc.org These theoretical models can predict whether a reaction is under kinetic or thermodynamic control and can guide the optimization of reaction conditions to improve yields. nih.govmdpi.com
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. mdpi.comwordpress.com It is used to predict how a molecule will interact with other chemical species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org
In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. wordpress.com Green and yellow areas represent intermediate or neutral potential. wordpress.com For quinazoline derivatives, MEP analysis can identify the most reactive sites for electrophilic and nucleophilic substitution, as well as sites for hydrogen bonding, which is critical for predicting ligand-receptor interactions. mdpi.comnih.gov The map reveals how the electron density is distributed across the fused benzene (B151609) and pyrimidine (B1678525) rings and any substituents.
Molecular Docking Studies for Ligand-Biomolecule Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. nih.govukaazpublications.com It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. ukaazpublications.comkemdikbud.go.id
Docking simulations for quinazoline derivatives aim to predict how they fit into the active site of a target protein and to estimate the strength of this interaction, often expressed as a binding energy or docking score. researchgate.netmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com
These studies have been performed on a wide range of quinazoline compounds against various biological targets, such as enzymes and receptors implicated in cancer and other diseases. nih.govresearchgate.netmdpi.com The results help identify the most probable binding conformation of the ligand and provide a quantitative measure of its binding affinity. mdpi.com For instance, docking studies on quinazoline derivatives as inhibitors of human carbon anhydrase II (hCA II) showed that compounds with the lowest binding energies also exhibited high anticonvulsant activity, demonstrating the predictive power of this method. mdpi.com
Table 2: Example of Molecular Docking Results for Quinazoline Derivatives Against a Biological Target
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinazoline Schiff's Base 7d | DNA Gyrase | -11.2 | Arg76, Asp73, Gly77 |
| Quinazoline Schiff's Base 7j | Fungal Glucan Synthase | -12.5 | Phe435, Tyr439, Pro477 |
| Anilino Quinazoline SMOQ2 | DNA Gyrase | -8.82 | Asn46, Gly117 |
Note: This table is a composite of findings from different studies on various quinazoline derivatives to illustrate typical docking results. researchgate.netmdpi.comasianjpr.com
The binding of a ligand to its target is governed by various non-covalent interactions. Docking studies provide detailed insights into these interactions between the quinazoline scaffold and the amino acid residues within the protein's active site. nih.govresearchgate.net
Key interactions frequently observed in docking studies of quinazoline derivatives include:
Hydrogen Bonds: These are crucial for specificity and affinity. The nitrogen atoms in the quinazoline ring and functional groups like amines or carbonyls often act as hydrogen bond acceptors or donors, interacting with residues such as Gln, Asn, His, and Tyr. mdpi.com
Hydrophobic Interactions: The aromatic benzene and pyrimidine rings of the quinazoline core often engage in hydrophobic interactions with nonpolar amino acid residues like Leu, Val, Ala, and Ile. nih.govmdpi.com
π-π Stacking: The aromatic rings can stack with the aromatic side chains of amino acids like Phe, Tyr, and Trp, contributing to binding stability.
Analysis of these interactions helps to build a structure-activity relationship (SAR), explaining why certain substitutions on the quinazoline ring enhance or diminish biological activity. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of quinazoline derivatives, MD simulations provide critical insights into their conformational stability and flexibility when interacting with biological targets. nih.govdergipark.org.tr These simulations can reveal how a ligand like Quinazolin-8-ylmethanamine adapts its shape within a binding site and the stability of the resulting complex, which is crucial for predicting its efficacy as a potential therapeutic agent. dergipark.org.tr
The stability of a ligand-protein complex during an MD simulation is often assessed using Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses.
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues around their average positions during the simulation. nih.gov This helps to identify flexible regions of the protein. When a quinazoline derivative binds, a decrease in the RMSF of residues in the binding pocket can indicate a stabilizing effect of the ligand. dergipark.org.tr Conversely, regions of high fluctuation might represent flexible loops that could be targeted for further drug design. For example, in simulations of quinazoline-based inhibitors, RMSF analysis has been used to show that key residues in the active site exhibit reduced fluctuations upon ligand binding, signifying a stable interaction. dergipark.org.trnih.gov
A representative, though general, example of RMSD and RMSF data for a quinazoline compound in complex with a target protein is shown below.
Interactive Data Table: Illustrative RMSD and RMSF Data for a Quinazoline-Protein Complex
| Parameter | Value (Å) | Interpretation |
| Average Protein RMSD | 2.5 | Indicates overall structural stability of the protein during the simulation. |
| Average Ligand RMSD | 1.8 | Suggests the ligand maintains a stable binding mode within the active site. |
| Peak RMSF (Residue 150-160) | 4.2 | Highlights a flexible loop region of the protein. |
| RMSF of Active Site Residues | 1.5 | Low fluctuation indicates stabilization upon ligand binding. |
Note: This table is illustrative and does not represent specific data for this compound due to a lack of publicly available simulations for this exact compound. The values are typical for stable protein-ligand complexes.
Principal Component Analysis (PCA) is a statistical method used to simplify the complexity of MD simulation data by identifying the principal modes of motion. nih.govpeerj.com The resulting data can be used to construct a Free Energy Landscape (FEL), which maps the conformational states of the system and their corresponding free energies. nih.govresearchgate.net
For quinazoline derivatives, PCA and FEL analysis can reveal the most stable conformational states of the ligand-protein complex. nih.gov The landscape is typically plotted against the first two principal components (PC1 and PC2), which represent the largest collective motions of the system. researchgate.net The low-energy basins on the FEL correspond to the most stable and frequently visited conformations during the simulation. nih.govresearchgate.net By analyzing the structures within these basins, researchers can gain a deeper understanding of the optimal binding pose of the quinazoline ligand. This information is invaluable for structure-based drug design, as it highlights the most energetically favorable interactions that contribute to binding affinity. nih.govtandfonline.com
Structure-Based Molecular Design and Optimization Strategies for Quinazoline Scaffolds
The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for developing inhibitors against a wide range of biological targets, particularly protein kinases. nih.govmdpi.com Structure-based drug design (SBDD) is a key strategy for optimizing quinazoline derivatives, including those based on the this compound core. acs.orgacs.org
This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to design and modify ligands that can bind with high affinity and selectivity. acs.org For quinazoline scaffolds, SBDD involves:
Identifying Key Interactions: Molecular docking studies, a cornerstone of SBDD, help visualize how a quinazoline derivative fits into the binding site of a target protein. nih.govekb.eg This allows for the identification of crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the nitrogen atoms in the quinazoline ring are often essential for activity, acting as hydrogen bond acceptors. drugdesign.org
Scaffold Hopping and Functionalization: Based on the identified interactions, new derivatives can be designed. This may involve "scaffold hopping," where the core quinazoline structure is maintained while peripheral functional groups are altered to improve potency or pharmacokinetic properties. nih.gov For instance, structure-activity relationship (SAR) studies have shown that substitutions at various positions of the quinazoline ring can significantly impact biological activity. acs.orgresearchgate.net
Optimization of Substituents: SBDD guides the rational selection of substituents to enhance binding affinity. Docking studies might suggest that adding a specific functional group at a particular position on the quinazoline ring could lead to a new, favorable interaction with an amino acid residue in the binding pocket. acs.org For example, the addition of a halogen or a hydroxyl group can alter the electronic properties and lead to improved potency. acs.orgnih.gov
Interactive Data Table: Common Optimization Strategies for Quinazoline Scaffolds
| Position on Quinazoline Ring | Type of Modification | Rationale | Potential Outcome |
| 2-position | Addition of heterocyclic or substituted aryl groups | Explore new interactions within the binding pocket. acs.orgnih.gov | Increased potency and selectivity. nih.gov |
| 4-position | Introduction of amino or substituted phenylmorpholine groups | Form key hydrogen bonds with the target protein. acs.orgnih.gov | Enhanced binding affinity. nih.gov |
| 6-position | Substitution with electron-withdrawing or donating groups | Modulate the electronic properties of the scaffold. acs.org | Improved pharmacokinetic profile. nih.gov |
| 7-position | Addition of aryl or heteroaryl groups | Target specific sub-pockets within the active site. nih.gov | Increased selectivity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR is a valuable tool for predicting the activity of newly designed compounds and for understanding the structural features that are most important for their biological effects. nih.govbiointerfaceresearch.com
The general framework for a QSAR study on quinazoline derivatives involves several key steps:
Data Set Preparation: A series of quinazoline compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. acs.orgfrontiersin.org This dataset is then typically divided into a training set, used to build the QSAR model, and a test set, used to validate its predictive power. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. nih.gov These descriptors quantify various aspects of the molecular structure, including constitutional, topological, physicochemical, and electronic properties. nih.govphyschemres.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. acs.orgbiointerfaceresearch.comresearchgate.net
Model Validation: The developed QSAR model is rigorously validated to ensure its robustness and predictive ability. acs.org This involves internal validation (e.g., cross-validation) and external validation using the test set. researchgate.net
QSAR studies on quinazoline derivatives have successfully identified key descriptors that influence their activity. For example, studies have shown that descriptors related to molecular shape, electronic properties (like the energy of the highest occupied and lowest unoccupied molecular orbitals - HOMO/LUMO), and hydrophobicity are often critical for the anticancer activity of quinazoline compounds. nih.govresearchgate.net The resulting QSAR models can then be used to predict the activity of new, unsynthesized quinazoline derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Mechanistic Investigations at the Molecular Level
Exploration of Molecular Recognition and Binding Mechanisms to Biomolecules
The ability of quinazoline (B50416) derivatives to bind to specific enzymes and receptors is central to their biological activity. These interactions are governed by the molecular structure of the compound, including the nature and position of various substituents on the quinazoline ring system.
The quinazoline nucleus is a prominent scaffold in the design of protein kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer cell proliferation and angiogenesis. globalresearchonline.netnih.gov Overexpression of EGFR is common in many cancers, and its activation triggers downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K/AKT, which control cell growth and survival. globalresearchonline.net Similarly, VEGFR-2 activation is key to angiogenesis, the formation of new blood vessels that supply tumors. globalresearchonline.net
Derivatives based on the 4-aminoquinazoline core have been identified as potent inhibitors of both EGFR and VEGFR-2. scielo.br The binding mechanism often involves the formation of hydrogen bonds between the quinazoline nitrogen atoms and key amino acid residues in the hinge region of the kinase domain. scielo.br Modifications to the quinazoline ring can enhance potency and selectivity. For instance, the introduction of hydrogen bond donating substituents at the para-position of an aniline (B41778) ring attached to the quinazoline can improve interaction with both EGFR and VEGFR-2. scielo.br
Several quinazoline-based compounds have demonstrated potent dual inhibitory activity against EGFR and VEGFR-2. The design of such dual-targeted molecules is a promising strategy in cancer therapy. nih.govrsc.org For example, a series of S-alkylated quinazolin-4(3H)-ones were synthesized and evaluated for their inhibitory potential.
Table 1: Inhibitory Activity of Representative Quinazoline Derivatives Against EGFR and VEGFR-2
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 4 * | EGFR | 0.049 | Lapatinib | 0.059 |
| Compound 4 * | VEGFR-2 | 0.086 | Sorafenib | 0.075 |
| Compound 1g | EGFR | 0.001 | Vandetanib | - |
| Compound 1j | VEGFR-2 | 0.014 | Vandetanib | - |
| LASSBio-1819 | EGFR | 0.9 | - | - |
| LASSBio-1819 | VEGFR-2 | 1.17 | - | - |
*Note: Compound 4 is a specific S-alkylated quinazolin-4(3H)-one derivative from the cited study. nih.govrsc.org Compounds 1g and 1j are other quinazoline derivatives. globalresearchonline.net LASSBio-1819 is a 6,7-dimethoxy-4-aminoquinazoline derivative. scielo.br The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Quinazolinone-amino acid hybrids have also been developed as dual inhibitors of EGFR kinase and tubulin polymerization, demonstrating the scaffold's versatility. mdpi.com In one study, a derivative, Compound E, showed excellent inhibitory activity against EGFR. mdpi.com
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and the primary mediator of inhibitory neurotransmission in the central nervous system. nih.govwikipedia.org It is the target for benzodiazepines, which bind to a specific allosteric site at the interface of the α and γ subunits, distinct from the GABA binding site. wikipedia.orgpharmgkb.org This binding potentiates the effect of GABA, leading to sedative and anxiolytic effects. wikipedia.org
Research into pyrazolo[1,5-a]quinazolines has shown their potential as modulators of the GABA-A receptor. nih.gov Molecular modeling and electrophysiological studies indicate that the substitution pattern on the quinazoline ring is crucial for activity. Specifically, studies have suggested that position 8 of the quinazoline structure does not permit the presence of bulky substituents for effective binding to the GABA-A receptor. nih.gov This highlights the structural constraints for ligand interaction at this receptor. In contrast, a substituent at position 3 appears to be necessary for activity. nih.gov Some quinazoline-related structures, like pyrazoloquinolinones, are known to interact with non-canonical binding sites on the GABA-A receptor, such as the α+/β− interface. nih.govnih.gov
Investigations of Intracellular Pathway Modulation at the Molecular Level
Beyond direct binding to enzymes and receptors, quinazoline derivatives can modulate complex intracellular signaling pathways, affecting cellular homeostasis and fate.
Reactive Oxygen Species (ROS) are chemically reactive molecules derived from oxygen that play a dual role in cells. nih.gov At low levels, they act as critical signaling molecules in various cellular processes, including proliferation and survival. nih.govnih.gov However, an excessive accumulation of ROS leads to oxidative stress, a condition that can damage cellular macromolecules like DNA, proteins, and lipids, potentially triggering cell death. mdpi.com
Cancer cells often exhibit a state of increased intrinsic oxidative stress due to their high metabolic rate and mitochondrial dysfunction. nih.gov This elevated ROS level can promote tumorigenesis by activating pro-survival signaling pathways like PI3K/Akt and MAPK. nih.govjcancer.org To counteract the damaging effects of high ROS levels, cancer cells also upregulate their antioxidant systems. nih.gov
While direct studies on quinazolin-8-ylmethanamine's effect on ROS formation are not detailed in the provided context, the induction of apoptosis (programmed cell death) by many quinazoline derivatives is a well-documented downstream effect. rsc.orgnih.govnih.gov Apoptosis is often intricately linked with the generation of ROS. For instance, the mitochondrial pathway of apoptosis, which is triggered by some quinazoline compounds, involves mitochondrial outer membrane permeabilization and can be associated with increased ROS production. nih.gov The accumulation of ROS can disrupt the cellular redox balance, leading to the activation of cell death pathways. nih.govjcancer.org
The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. numberanalytics.com It is driven by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. numberanalytics.com Dysregulation of the cell cycle is a hallmark of cancer.
Quinazoline derivatives have been shown to interfere with cell cycle progression, inducing arrest at different phases. rsc.orgnih.govmdpi.com This effect is often a direct consequence of the inhibition of key regulatory kinases. For example, the inhibition of PI3Kα by 4-aminoquinazoline derivatives leads to the suppression of the PI3K/Akt pathway, which in turn causes cell cycle arrest at the G1 phase. nih.gov Similarly, certain S-alkylated quinazolin-4(3H)-ones have been shown to halt the cell cycle in the G1 phase in colon cancer cells. nih.govrsc.org
Other quinazoline-based compounds can induce arrest at the G2/M phase. mdpi.com This has been linked to the inhibition of other kinases, such as Aurora kinase A, which plays a crucial role in mitosis. mdpi.com The disruption of microtubule dynamics by quinazoline derivatives also leads to mitotic arrest, a key component of the M phase. mdpi.com
Table 2: Cell Cycle Arrest Induced by Representative Quinazoline Derivatives
| Compound Class | Target Pathway/Enzyme | Cell Line | Effect |
|---|---|---|---|
| 4-aminoquinazoline derivative (6b ) | PI3Kα/Akt | HCT116 | G1 phase arrest |
| S-alkylated quinazolin-4(3H)-one (4 ) | EGFR/VEGFR-2 | HCT-116 | G1 phase arrest |
| Quinazolin-4(3H)-one derivative (BIQO-19 ) | Aurora Kinase A | NSCLC | G2/M phase arrest |
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton. ekb.eg Their dynamic instability—the process of polymerization and depolymerization—is critical for various cellular functions, most notably the formation of the mitotic spindle during cell division. ekb.eg Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately apoptosis. ekb.eg
The quinazolinone core has been identified as a scaffold for developing tubulin polymerization inhibitors. mdpi.comnih.gov These compounds can prevent the assembly of tubulin dimers into functional microtubules. mdpi.com By binding to tubulin, likely at the colchicine (B1669291) binding site for many small molecule inhibitors, they disrupt the delicate equilibrium of microtubule formation. nih.gov This interference leads to disorganized microtubules and mitotic arrest. mdpi.com
For instance, the compound 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone was shown to bind strongly to α- and β-tubulin, inhibiting microtubule polymerization both in vitro and in vivo. mdpi.com This activity highlights a distinct mechanism of action for certain quinazoline derivatives, targeting the structural machinery of cell division rather than signaling kinases alone. mdpi.comnih.gov
Elucidation of Structure-Mechanism Relationships in Molecular Interactions
The biological activity of quinazoline derivatives is profoundly influenced by their structural features. The relationship between the compound's structure and its interaction with biological targets is a cornerstone of medicinal chemistry, guiding the design of more potent and selective agents. mdpi.comekb.eg Molecular docking studies and structure-activity relationship (SAR) analyses have been instrumental in deciphering these interactions at the molecular level. researchgate.netresearchgate.net
For quinazolines, the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings are critical determinants of their mechanism of action. biomedres.us The core scaffold can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking, with the amino acid residues in the binding pocket of a target protein or with DNA itself. researchgate.net For example, in the active site of the Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based inhibitors, the quinazoline core binds to the hinge region, forming hydrogen bonds with key residues like Met793. ekb.egresearchgate.net The stability of this complex is further enhanced by cooperative hydrophobic interactions. researchgate.net
Impact of Substituents on Molecular Recognition and Binding Affinity
The substituents on the quinazoline ring dictate the molecule's affinity and selectivity for its target. SAR studies have repeatedly shown that even minor chemical modifications can lead to significant changes in biological activity. mdpi.comacs.org
Positions 2, 3, 4, 6, 7, and 8 of the quinazoline nucleus have all been identified as key sites for modification. frontiersin.orgnih.gov Specifically, the presence of halogen atoms at positions 6 and 8, and an amine or substituted amine at position 4, have been shown to enhance antimicrobial activities. nih.gov For anticancer activity, a phenyl ring at the C-8 position has been noted to improve potency. frontiersin.org A study on 7- or 8-substituted-4-morpholine-quinazoline derivatives identified them as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. biomedres.us
The nature of the substituent is just as important as its position. Electron-donating groups (e.g., -OH, -OCH3) have been found to favor DNA binding, whereas electron-withdrawing groups (e.g., -Cl, -NO2, -F) showed less activity in some series. nih.gov In other cases, small electron-withdrawing groups were favored. For instance, in a series of 4(3H)-quinazolinone antibacterials, a para-nitro group on a phenyl ring at position 2 resulted in potent activity. acs.org The tables below summarize key SAR findings for various quinazoline derivatives.
| Compound Ring 1 (C-2 Position) | Substituent | Relative Activity | Key Finding |
|---|---|---|---|
| Phenyl | 4-NO2 | Potent | Para substitution is superior to meta or ortho. Small electron-withdrawing groups are favored. |
| Phenyl | 4-CN | Potent | |
| Phenyl | 2-NO2 | Less Potent | |
| Pyrazole (B372694) | - | Active | Replacement of the phenyl ring with a pyrazole is well tolerated. |
| Compound Substituent (C-6 Position) | Substituent (Aniline Ring) | Relative Activity | Key Finding |
|---|---|---|---|
| -NH-CO-CH3 | 4-Br, 2-NO2 | Strong | The acetamide (B32628) group at C-6 combined with a substituted aniline ring at C-4 shows strong antifungal potential. |
| -H | 4-Br, 2-NO2 | Less Potent |
Allosteric Modulation and Cooperative Binding Phenomena
Beyond direct competitive binding at an active site (orthosteric binding), quinazoline derivatives have been identified as allosteric modulators. mdpi.comnih.gov Allosteric modulators bind to a topographically distinct site on a receptor, inducing a conformational change that alters the receptor's response to its endogenous ligand. mdpi.commdpi.com This can manifest as positive allosteric modulation (PAM), which enhances the primary ligand's effect, or negative allosteric modulation (NAM), which diminishes it. mdpi.comnih.gov This mechanism offers a more nuanced way to control receptor signaling compared to simple activation or blockade.
Several quinazoline-based compounds have been reported to act as allosteric modulators for a variety of G protein-coupled receptors (GPCRs).
mGlu7 Receptor: Quinazolin-4-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a target for antipsychotic drug development. mdpi.com
GABAB Receptor: 6-Aryl-quinazolines were discovered as a novel scaffold for GABAB positive allosteric modulators (PAMs), which are of interest for treating conditions where systemic agonists have limiting side effects. nih.gov
CaS Receptor: Quinazolinone calcilytics exhibit negative cooperativity, meaning that at equivalent levels of receptor occupancy, they cause a greater inhibition of the receptor's responsiveness to its primary ligand (extracellular calcium). nih.gov
Cooperative binding is another sophisticated interaction mechanism observed with quinazoline scaffolds. This phenomenon occurs when the binding of one ligand molecule to a receptor or macromolecule influences the binding of subsequent molecules. In a study of quinazolinone inhibitors of the ALK2 kinase, introducing two separate methyl groups to the scaffold led to a cooperative, six-fold increase in potency. acs.org This was attributed to the substituents forcing the molecule into an alternate, more favorable binding mode that would not have been adopted otherwise. acs.org Similarly, some quinazoline derivatives are thought to bind to the enzyme LSD1 in a cooperative fashion, where the binding of the first molecule facilitates the rapid occupation of the site by others. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
